molecular formula C11H16ClNO4 B11853114 3,4-Dimethoxyphenyl-L-alanine hydrochloride

3,4-Dimethoxyphenyl-L-alanine hydrochloride

Cat. No.: B11853114
M. Wt: 261.70 g/mol
InChI Key: KRIFQZYWLFOKRA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl-L-alanine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amino acid derivative under specific conditions. One common method is the reductive amination of 3,4-dimethoxybenzaldehyde with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs chemoenzymatic synthesis. This method involves the use of engineered enzymes, such as aspartate aminotransferase variants, to catalyze the conversion of 3,4-dimethoxyphenylpyruvate to 3,4-Dimethoxyphenyl-L-alanine with high efficiency and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl-L-alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethoxyphenyl-L-alanine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl-L-alanine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, leading to the formation of biologically active compounds. The molecular targets and pathways involved include the modulation of neurotransmitter synthesis and the inhibition of specific metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-O-methyl-L-tyrosine
  • L-3,4-Dimethoxyphenylalanine
  • 3,4-Dimethoxy-L-phenylalanine

Uniqueness

3,4-Dimethoxyphenyl-L-alanine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and as an intermediate in the preparation of complex organic molecules .

Properties

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1

InChI Key

KRIFQZYWLFOKRA-QRPNPIFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl

Origin of Product

United States

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